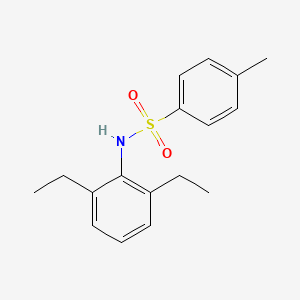
2-Hydroxy-5-nonylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-nonylbenzophenone, also known as this compound, is an organic compound with the molecular formula C22H28O2. It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a nonyl chain on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nonylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 2-hydroxy-5-nonylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
化学反応の分析
Types of Reactions
2-Hydroxy-5-nonylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nonylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-nonylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-nonylphenyl bromide.
科学的研究の応用
2-Hydroxy-5-nonylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized as a UV stabilizer in plastics and coatings.
作用機序
The mechanism of action of 2-Hydroxy-5-nonylbenzophenone involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the degradation of materials. In biological systems, its antioxidant properties are attributed to the hydroxy group, which can donate hydrogen atoms to neutralize free radicals.
類似化合物との比較
Similar Compounds
Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-: Known for its use as a sunscreen agent.
Methanone, (2-hydroxy-5-methylphenyl)phenyl-: Studied for its antimicrobial properties.
Methanone, (2-hydroxy-4-octyloxyphenyl)phenyl-: Used as a UV absorber in various applications.
Uniqueness
2-Hydroxy-5-nonylbenzophenone is unique due to its long nonyl chain, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other benzophenone derivatives and broadens its range of applications.
特性
CAS番号 |
58085-73-7 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
(2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-18-15-16-21(23)20(17-18)22(24)19-13-10-8-11-14-19/h8,10-11,13-17,23H,2-7,9,12H2,1H3 |
InChIキー |
BHBZCWUKTDYMJM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
58085-73-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1616535.png)








![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)
